5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-14-16-13(17-18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAFFFBIATERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted triazole or phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its structural features make it a candidate for binding to specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, or anticancer agents. Its triazole ring is a common motif in many bioactive molecules.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The biphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tautomerism in 1,2,4-Triazole Derivatives
1,2,4-Triazoles exhibit annular tautomerism. For example, 3-phenyl-1H-1,2,4-triazol-5-amine (tautomer I) and 5-phenyl-1H-1,2,4-triazol-3-amine (tautomer II) co-crystallize in a 1:1 ratio, forming distinct hydrogen-bonded networks . Key differences include:
- Planarity: Tautomer I is nearly planar (phenyl-triazole dihedral angle: 2.3°), while tautomer II is non-planar (dihedral angle: 30.8°) .
- Electron Delocalization: Tautomer I shows stronger π-delocalization between the amino group and triazole ring (C–N bond length: 1.337 Å) compared to tautomer II (C–N: 1.372 Å) .
Substituent Effects on Molecular Geometry
Physicochemical Data
Biological Activity
5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential as an enzyme inhibitor, its applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions. The biphenyl group enhances the compound's binding affinity and specificity towards biological targets. Its molecular formula is , and its structure can be represented as follows:
The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The triazole moiety allows for significant interactions within biological systems, making it a candidate for further research in drug development.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor . It may interact with enzymes involved in various metabolic pathways, thereby influencing their activity. For instance, studies have shown that triazole derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties . Triazole derivatives are commonly explored for their efficacy against bacterial and fungal infections. The presence of the triazole ring is associated with antifungal activity, similar to established agents like fluconazole .
Anticancer Potential
In addition to antimicrobial effects, this compound has shown potential in anticancer applications . Its structural attributes allow it to interact with cancer cell pathways effectively. For example, compounds with similar structures have been reported to inhibit tumor growth in vitro .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with appropriate aryl-substituted precursors. Recrystallization from ethanol is a critical step for purity optimization, as demonstrated in analogous triazole derivatives .
- Key Considerations : Monitor reaction temperatures (typically 80–100°C) to avoid side products. Use thin-layer chromatography (TLC) or HPLC to verify intermediate purity.
Q. How can annular tautomerism in 1,2,4-triazole derivatives impact structural characterization?
- Methodology : X-ray crystallography is essential to resolve tautomeric forms. For example, 3-phenyl-1,2,4-triazol-5-amine and its tautomer crystallize in a 1:1 ratio, with planar geometry in one tautomer and non-planar dihedral angles (e.g., 30.8°) in the other .
- Data Insight :
| Tautomer | Dihedral Angle (Phenyl vs. Triazole) | Bond Length (C–N) |
|---|---|---|
| I (Planar) | 2.3° | 1.337 Å |
| II (Non-planar) | 30.8° | 1.372 Å |
| Source: Crystallographic data from Acta Crystallographica . |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding.
- FT-IR : Identify N–H stretching (3100–3300 cm) and C=N vibrations (1600–1650 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do tautomeric forms influence the compound’s reactivity in catalytic or biological applications?
- Methodology : Compare reaction kinetics of tautomers using density functional theory (DFT) calculations. The planar tautomer (I) exhibits stronger π-electron delocalization, enhancing electrophilic substitution reactivity, while the non-planar tautomer (II) may favor nucleophilic interactions .
- Experimental Design : Use controlled crystallization conditions (e.g., solvent polarity, temperature) to isolate dominant tautomers for reactivity assays.
Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?
- Methodology : Follow protocols for hazardous waste segregation, as outlined in safety guidelines for triazole derivatives. Partner with certified waste management firms for neutralization of reactive byproducts (e.g., nitro intermediates) .
- Stability Data :
| Property | Value |
|---|---|
| Aqueous Solubility (pH 7.4) | 18.1 µg/mL |
| Photodegradation Half-Life | Pending further studies |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina.
- QSAR Studies : Correlate substituent effects (e.g., fluorine or phenyl groups) with bioactivity. For example, fluorobenzyl-thioether analogs show antimicrobial activity due to enhanced membrane penetration .
- Case Study : Replace the phenyl group with a pyridinyl moiety to improve water solubility while maintaining planar geometry for target binding .
Q. What experimental designs are robust for evaluating pharmacological activity in vivo?
- Methodology : Use randomized block designs with split-plot arrangements to test dose-response relationships. For example:
- Primary Plots : Compound concentration gradients.
- Subplots : Biological replicates (e.g., cell lines or animal models).
- Endpoints : Measure IC values or antioxidant activity via DPPH assays .
Data Contradictions and Resolution
- Tautomer Stability : Evidence suggests environmental conditions (solvent, temperature) dictate tautomer prevalence, contradicting assumptions of inherent stability. Resolve by conducting variable-temperature NMR or crystallography.
- Synthetic Yields : Discrepancies in yields may arise from thiourea precursor purity. Standardize starting materials and reaction conditions for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
